Lipophilicity and Polar Surface Area: Enhanced Permeability Over Phenyl Analog
The target compound exhibits a predicted LogP of 3.29 and PSA of 100.8 Ų, compared to the 5-phenyl analog (CAS 99972-47-1) with LogP 3.28 and PSA 91.6 Ų [1]. The higher PSA reflects the additional hydrogen-bonding capacity of the methoxy oxygen, which can improve aqueous solubility without significantly increasing lipophilicity. The 4-chloro analog (CAS 187949-86-6) shows a markedly higher LogP of 3.93, indicating greater hydrophobicity and potential for reduced solubility [2]. These differences are critical for optimizing oral bioavailability and blood-brain barrier penetration in lead compounds.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.29; PSA = 100.8 Ų |
| Comparator Or Baseline | 5-phenyl analog: LogP = 3.28, PSA = 91.6 Ų; 5-(4-chlorophenyl) analog: LogP = 3.93, PSA = 91.6 Ų |
| Quantified Difference | ΔLogP (target vs. phenyl) ≈ 0.01; ΔLogP (target vs. chloro) ≈ -0.64; ΔPSA (target vs. phenyl/chloro) ≈ +9.2 Ų |
| Conditions | Predicted values using ACD/Labs or similar computational models (exact method not specified in source databases) |
Why This Matters
The balanced lipophilicity and higher PSA of the methoxy derivative offer a favorable profile for achieving both membrane permeability and aqueous solubility, a key consideration in early-stage drug candidate selection.
- [1] Molbase. (n.d.). 3-Amino-5-phenylthiophene-2-carboxylic acid. CAS 99972-47-1. Retrieved from http://qiye.molbase.cn/99972-47-1.html View Source
- [2] BOC Sciences. (n.d.). 3-Amino-5-(4-chlorophenyl)-2-thiophenecarboxylic Acid. CAS 187949-86-6. Retrieved from https://buildingblock.bocsci.com/3-Amino-5-(4-chlorophenyl)-2-thiophenecarboxylic-Acid-CAS-187949-86-6.html View Source
